![molecular formula C10H18O3 B8341867 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8341867.png)
8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Methyloxy)methyl]-1,4-dioxaspiro[45]decane is an organic compound that belongs to the class of spiroacetals Spiroacetals are characterized by a spiro-connected acetal structure, which is a common motif in many natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with formaldehyde or other aldehydes under acidic conditions to form the spiroacetal ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the methyloxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal-containing molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The spiroacetal structure allows for unique interactions with these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.5]decane: Another spiroacetal with a similar core structure but different substituents.
8-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a methylene group instead of a methyloxy group.
Uniqueness: 8-[(Methyloxy)methyl]-1,4-dioxaspiro[45]decane is unique due to its specific methyloxy substituent, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O3/c1-11-8-9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-8H2,1H3 |
Clé InChI |
JFPFAVIVUPBURF-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Methanesulphinyl-ethoxy)-phenyl]-methanol](/img/structure/B8341790.png)
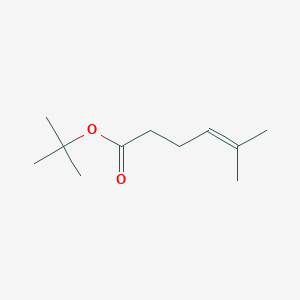

![1-Ethyl-7-fluoro-4-hydroxy-[1,2,4]triazolo-[4,3-a]quinoxaline](/img/structure/B8341803.png)
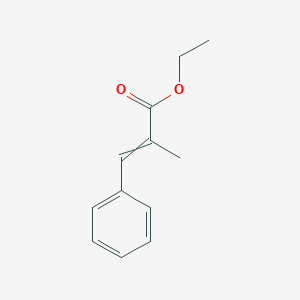
![10-Chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8341829.png)
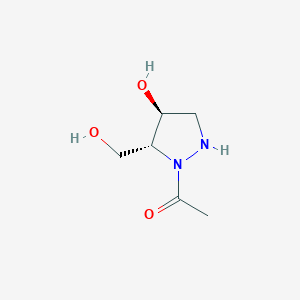
![N,N-diethyl-N''-n-butyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B8341847.png)
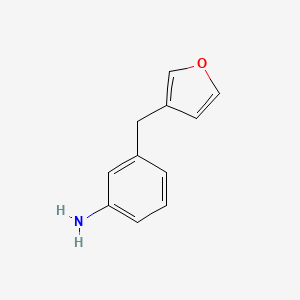
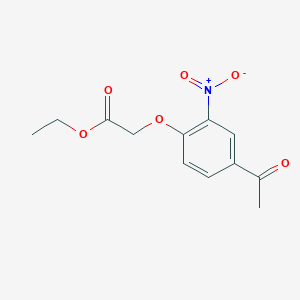
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)
![2-[1-(Tert-butoxycarbonyl)piperidin-4-ylidene]ethylamine](/img/structure/B8341883.png)
